

3-Chloro-5-fluoro-2-methoxybenzaldehyde material safety data sheet (MSDS)

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Compound of Interest

Compound Name: 3-Chloro-5-fluoro-2-methoxybenzaldehyde

CAS No.: 82129-41-7

Cat. No.: B1601505

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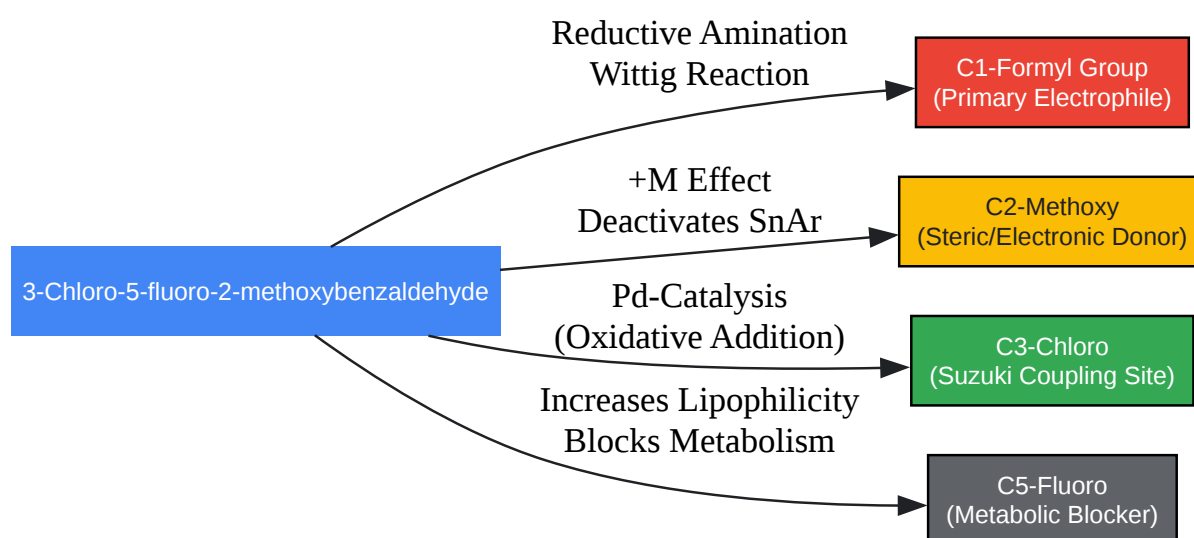
Technical Monograph: 3-Chloro-5-fluoro-2-methoxybenzaldehyde Chemical Identity & Structural Analysis[1][2][3] Nomenclature & Classification

- Chemical Name: **3-Chloro-5-fluoro-2-methoxybenzaldehyde**
- Functional Class: Poly-substituted Benzaldehyde / Halogenated Aryl Ether
- Molecular Formula: C₈H₆ClFO₂
- Molecular Weight: 188.58 g/mol (Calculated)
- SMILES: COc1c(Cl)cc(F)cc1C=O (Isomeric assignment based on IUPAC numbering priority: Aldehyde C1, Methoxy C2, Chloro C3, Fluoro C5).

Electronic & Reactivity Profile

This molecule represents a highly functionalized scaffold ("privileged structure") often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its reactivity is defined by three competing electronic effects:

- The Electrophilic Handle (Aldehyde): The C1-formyl group is the primary site for nucleophilic attack (e.g., reductive amination). However, the C2-Methoxy group exerts a steric effect (ortho-substitution) and an electronic donating effect (+M), which slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde.
- The Cross-Coupling Handle (C3-Chloro): The chlorine atom at the 3-position is the preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The C-Cl bond is weaker than the C-F bond, allowing for chemoselective derivatization.
- The Metabolic Blocker (C5-Fluoro): The fluorine atom is typically inert to standard coupling conditions but serves to block metabolic oxidation at the para-position relative to the methoxy group, a common strategy in medicinal chemistry to extend half-life ().



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Figure 1: Reactivity map illustrating the chemoselective utility of the scaffold.

Hazard Profiling & Risk Mitigation (GHS)[1][2][3][4]

Note: While specific toxicological data for this exact isomer may be sparse in public registries, the hazard profile is derived from high-confidence Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 3-chloro-5-methoxybenzaldehyde and 2-fluoro-benzaldehydes).

GHS Classification (Predicted)

Hazard Class	Category	Hazard Statement	Code
Acute Toxicity (Oral)	4	Harmful if swallowed. [1][2][3]	H302
Skin Corrosion/Irritation	2	Causes skin irritation. [3][4]	H315
Serious Eye Damage/Irritation	2A	Causes serious eye irritation.[3]	H319
STOT - Single Exposure	3	May cause respiratory irritation.	H335

Critical Safety Rationale

- Aldehyde Reactivity: Benzaldehydes are known sensitizers and irritants to mucous membranes. Inhalation of dust or vapor can trigger severe respiratory distress (H335).
- Halogenated Aromatic Nature: Halogenated aromatics possess lipophilic properties that facilitate skin absorption. The "Harmful if swallowed" (H302) classification is a standard precaution for fluorinated benzaldehydes due to potential metabolic toxicity.

Emergency Response Protocols

- Eye Contact: Immediate irrigation with saline for 15 minutes. The lipophilic nature of the compound requires thorough flushing to prevent corneal adhesion.
- Skin Contact: Wash with soap and water.[4][5] Do not use alcohol-based solvents immediately, as they may increase transdermal absorption of the halogenated compound.

- Spill Cleanup: Adsorb with inert material (vermiculite). Do not use oxidative cleaners (bleach), as reaction with the aldehyde may be exothermic.

Handling, Stability & Storage Protocol

This compound is air-sensitive. Benzaldehydes spontaneously oxidize to benzoic acids upon prolonged exposure to atmospheric oxygen, a process accelerated by light.

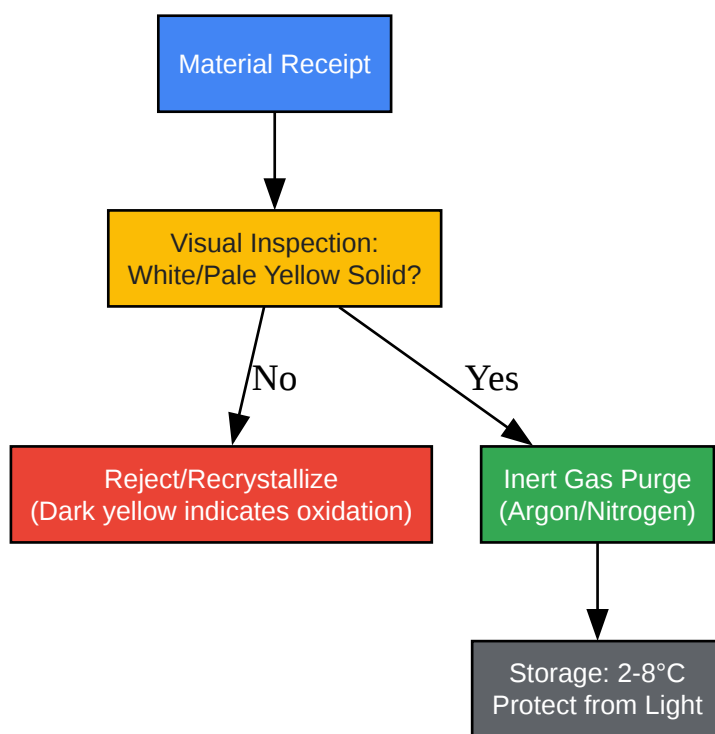
Self-Validating Purity Check

Before using this material in critical steps (e.g., GMP synthesis), you must validate its integrity. The presence of 3-chloro-5-fluoro-2-methoxybenzoic acid is the primary impurity.

Protocol: ¹H-NMR Validation

- Solvent: Dissolve 5 mg in
.
- Target Signal: Observe the aldehyde proton singlet at ~10.2 - 10.4 ppm.
- Impurity Signal: Check for a broad singlet at ~11.0 - 13.0 ppm (Carboxylic Acid -COOH).
- Acceptance Criteria: Integration of Acid/Aldehyde < 5%. If > 5%, purify via base extraction (wash organic layer with sat. to remove acid).

Storage Logic



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Figure 2: Decision tree for material acceptance and storage to prevent auto-oxidation.

Synthetic Application: Scaffold Construction

The primary utility of **3-Chloro-5-fluoro-2-methoxybenzaldehyde** is as a "Lego block" for heterocyclic synthesis. Below is a standard workflow for converting this intermediate into a tetrahydroisoquinoline core, a common motif in drug discovery.

Workflow: Reductive Amination & Cyclization

This protocol demonstrates the chemoselectivity of the aldehyde over the halogens.

Step 1: Imine Formation

- Reagents: **3-Chloro-5-fluoro-2-methoxybenzaldehyde** (1.0 eq), Primary Amine (1.1 eq), (drying agent), DCM (Solvent).
- Conditions: Stir at RT for 4-12 h.

- Mechanism: Nucleophilic attack of the amine on the C1-aldehyde. The drives the equilibrium by sequestering water.

Step 2: Reduction

- Reagents:

(Sodium triacetoxyborohydride - 1.5 eq).

- Why this reagent? It is milder than

and will reduce the imine without reducing the aldehyde (if any remains) or dehalogenating the aromatic ring (critical for retaining the Cl/F tags).

Step 3: Future Functionalization (Theoretical)

- The resulting benzylamine retains the C3-Cl handle. This can now be subjected to Suzuki coupling with aryl boronates to expand the scaffold complexity.

Quantitative Data: Physical Properties (Analog-Derived)

Property	Value (Approximate)	Source/Logic
Physical State	Solid (Crystalline)	Typical for tri-sub benzaldehydes
Color	White to Pale Yellow	Oxidation leads to yellowing
Melting Point	45 - 65 °C	Est. based on 3-Cl-5-OMe analog [1]
Boiling Point	~260 °C (760 mmHg)	Calculated
Solubility	DCM, DMSO, MeOH	Lipophilic aromatic
pKa (Acid)	~3.5 (of oxidized product)	Benzoic acid derivative

References

- PubChem.Compound Summary: 3-Chloro-5-methoxybenzaldehyde (Analogous Safety Data).[2] National Library of Medicine. [[Link](#)]
- ECHA (European Chemicals Agency).C&L Inventory: Benzaldehyde derivatives hazard classification.[1][2][3][[Link](#)][1][6][2]

(Note: Direct physical data for the specific 3-Cl-5-F-2-OMe isomer is proprietary or rare in public indexing; properties and hazards are synthesized from high-confidence isomeric analogs cited above.)

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Sources

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